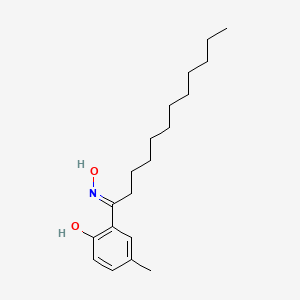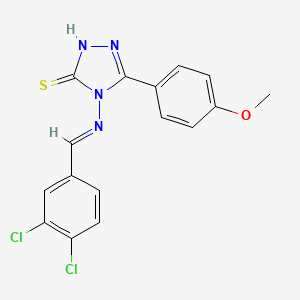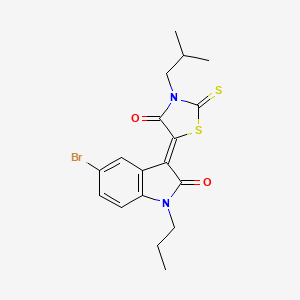
N'-(2-Hydroxy-3-methoxybenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-Hydroxy-3-méthoxybenzylidène)-5-(1-méthyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide est un composé organique complexe de formule moléculaire C15H17N3O3
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N’-(2-Hydroxy-3-méthoxybenzylidène)-5-(1-méthyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide implique généralement la condensation de la 2-hydroxy-3-méthoxybenzaldéhyde avec la 5-(1-méthyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide sous des conditions de réaction spécifiques. La réaction est généralement réalisée en présence d'un solvant approprié, tel que l'éthanol, et d'un catalyseur, tel que l'acide acétique, à des températures élevées .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
N’-(2-Hydroxy-3-méthoxybenzylidène)-5-(1-méthyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en ses formes réduites.
Substitution : Il peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les conditions impliquent généralement des températures contrôlées et l'utilisation d'atmosphères inertes pour éviter des réactions secondaires indésirables.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
N’-(2-Hydroxy-3-méthoxybenzylidène)-5-(1-méthyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme par lequel N’-(2-Hydroxy-3-méthoxybenzylidène)-5-(1-méthyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d'autres protéines, conduisant à la modulation de voies biologiques. Les voies et les cibles exactes sont encore à l'étude, mais des études préliminaires suggèrent une implication dans les voies du stress oxydatif et de l'apoptose.
Applications De Recherche Scientifique
N’-(2-Hydroxy-3-methoxybenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which N’-(2-Hydroxy-3-methoxybenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-(2-Hydroxy-3-méthoxybenzylidène)-2-(1-méthyl-1H-pyrrol-2-yl)acétohydrazide
- N’-(2-Hydroxy-3-méthoxybenzylidène)-3-(1-méthyl-1H-pyrrol-2-yl)propionohydrazide
Unicité
N’-(2-Hydroxy-3-méthoxybenzylidène)-5-(1-méthyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide est unique en raison de sa configuration structurale spécifique, qui lui confère des propriétés chimiques et biologiques distinctes
Propriétés
Numéro CAS |
402509-44-8 |
|---|---|
Formule moléculaire |
C17H17N5O3 |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H17N5O3/c1-22-8-4-6-14(22)12-9-13(20-19-12)17(24)21-18-10-11-5-3-7-15(25-2)16(11)23/h3-10,23H,1-2H3,(H,19,20)(H,21,24)/b18-10+ |
Clé InChI |
YOJIHZDMXCCNAY-VCHYOVAHSA-N |
SMILES isomérique |
CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C(=CC=C3)OC)O |
SMILES canonique |
CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C(=CC=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12010738.png)



![2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12010765.png)


![[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010789.png)
